molecular formula C19H11Cl2N5O6 B336442 2-chloro-N-[6-({2-chloro-5-nitrobenzoyl}amino)-2-pyridinyl]-5-nitrobenzamide

2-chloro-N-[6-({2-chloro-5-nitrobenzoyl}amino)-2-pyridinyl]-5-nitrobenzamide

Cat. No.: B336442
M. Wt: 476.2 g/mol
InChI Key: CQUNMROLUJQCJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, nitro, and amide groups

Scientific Research Applications

2-chloro-N-[6-({2-chloro-5-nitrobenzoyl}amino)-2-pyridinyl]-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[6-({2-chloro-5-nitrobenzoyl}amino)-2-pyridinyl]-5-nitrobenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Nitration: The starting material, a chlorinated benzene derivative, undergoes nitration to introduce nitro groups.

    Amination: The nitro compound is then subjected to amination to introduce the amino group.

    Coupling Reaction: The aminated compound is coupled with a pyridine derivative under specific conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in industrial synthesis include nitric acid for nitration, ammonia or amines for amination, and various coupling agents for the final coupling reaction.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[6-({2-chloro-5-nitrobenzoyl}amino)-2-pyridinyl]-5-nitrobenzamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The chloro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Aminated derivatives with amino groups replacing nitro groups.

    Substitution: Substituted derivatives with various functional groups replacing chloro groups.

Mechanism of Action

The mechanism of action of 2-chloro-N-[6-({2-chloro-5-nitrobenzoyl}amino)-2-pyridinyl]-5-nitrobenzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to and modify the activity of enzymes and receptors. The nitro and chloro groups play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[6-[[(2-chloro-5-nitrophenyl)-oxomethyl]amino]-2-pyridinyl]-4-nitrobenzamide
  • 2-chloro-N-[6-[[(2-chloro-5-nitrophenyl)-oxomethyl]amino]-3-pyridinyl]-5-nitrobenzamide

Uniqueness

2-chloro-N-[6-({2-chloro-5-nitrobenzoyl}amino)-2-pyridinyl]-5-nitrobenzamide is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its combination of chloro, nitro, and amide groups makes it particularly versatile for various applications in research and industry.

Properties

Molecular Formula

C19H11Cl2N5O6

Molecular Weight

476.2 g/mol

IUPAC Name

2-chloro-N-[6-[(2-chloro-5-nitrobenzoyl)amino]pyridin-2-yl]-5-nitrobenzamide

InChI

InChI=1S/C19H11Cl2N5O6/c20-14-6-4-10(25(29)30)8-12(14)18(27)23-16-2-1-3-17(22-16)24-19(28)13-9-11(26(31)32)5-7-15(13)21/h1-9H,(H2,22,23,24,27,28)

InChI Key

CQUNMROLUJQCJW-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=NC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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